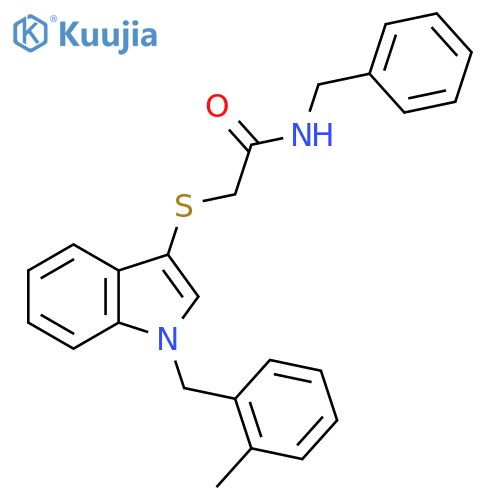

Cas no 851412-53-8 (N-benzyl-2-({1-(2-methylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide)

N-benzyl-2-({1-(2-methylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-benzyl-2-({1-(2-methylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide

- N-benzyl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide

- F0616-0196

- AKOS024587802

- N-benzyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide

- 851412-53-8

- N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide

-

- インチ: 1S/C25H24N2OS/c1-19-9-5-6-12-21(19)16-27-17-24(22-13-7-8-14-23(22)27)29-18-25(28)26-15-20-10-3-2-4-11-20/h2-14,17H,15-16,18H2,1H3,(H,26,28)

- InChIKey: DWXSLFHSOFVUJK-UHFFFAOYSA-N

- SMILES: S(CC(NCC1C=CC=CC=1)=O)C1=CN(CC2C=CC=CC=2C)C2C=CC=CC=21

計算された属性

- 精确分子量: 400.16093457g/mol

- 同位素质量: 400.16093457g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 29

- 回転可能化学結合数: 7

- 複雑さ: 521

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.3Ų

- XLogP3: 5.3

N-benzyl-2-({1-(2-methylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0616-0196-10mg |

N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |

851412-53-8 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0616-0196-20μmol |

N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |

851412-53-8 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0616-0196-10μmol |

N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |

851412-53-8 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0616-0196-25mg |

N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |

851412-53-8 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0616-0196-100mg |

N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |

851412-53-8 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0616-0196-40mg |

N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |

851412-53-8 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0616-0196-15mg |

N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |

851412-53-8 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0616-0196-3mg |

N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |

851412-53-8 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0616-0196-5mg |

N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |

851412-53-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0616-0196-50mg |

N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |

851412-53-8 | 90%+ | 50mg |

$160.0 | 2023-05-17 |

N-benzyl-2-({1-(2-methylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide 関連文献

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

N-benzyl-2-({1-(2-methylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamideに関する追加情報

N-Benzyl-2-({1-(2-Methylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide (CAS No. 851412-53-8)

The compound N-Benzyl-2-({1-(2-Methylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide, identified by the CAS number 851412-53-8, is a complex organic molecule with significant potential in various fields of research and application. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in drug discovery, particularly in the development of novel therapeutic agents targeting specific cellular pathways.

The molecular structure of this compound is characterized by a benzyl group attached to an acetamide moiety, which is further connected to a sulfur atom. This sulfur atom is bonded to an indole ring system, which itself is substituted with a methyl group at the 2-position of the phenyl ring. The indole moiety, a heterocyclic aromatic structure, is known for its versatility in organic chemistry and its ability to participate in various biochemical interactions. The presence of the benzyl and acetamide groups enhances the compound's solubility and bioavailability, making it an attractive candidate for pharmacological studies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving coupling agents and protecting groups. Researchers have employed strategies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination to construct the indole core and functionalize it with the desired substituents. These methods not only improve the yield but also ensure high purity, which is crucial for subsequent biological evaluations.

In terms of biological activity, this compound has shown potential as a modulator of key enzymes involved in inflammatory pathways. Preclinical studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are central to inflammation and pain signaling. Additionally, it has exhibited selectivity towards COX-2 over COX-1, suggesting its potential as a nonsteroidal anti-inflammatory drug (NSAID) with reduced gastrointestinal side effects.

Beyond its pharmacological applications, this compound has also been explored for its role in materials science. Its aromatic system and functional groups make it a suitable candidate for use in organic electronics, particularly in the development of semiconducting materials for flexible electronics. Recent research has focused on incorporating this compound into polymer blends to enhance charge transport properties, paving the way for innovative applications in optoelectronics.

Moreover, computational studies have provided insights into the molecular interactions of this compound with target proteins. Using molecular docking simulations, researchers have identified key residues that contribute to its binding affinity. These findings are instrumental in guiding further optimization efforts to enhance both potency and selectivity.

In conclusion, N-Benzyl-2-({1-(2-Methylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide (CAS No. 851412-53-8) represents a versatile molecule with diverse applications across multiple disciplines. Its unique chemical structure, coupled with advancements in synthetic methods and biological evaluations, positions it as a valuable tool in both academic research and industrial development.

851412-53-8 (N-benzyl-2-({1-(2-methylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide) Related Products

- 941953-94-2(N-(2-chlorophenyl)-1-(4-chlorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide)

- 1805399-63-6(6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine)

- 49559-40-2(5-Benzoxazolecarbonyl chloride, 2-cyano-)

- 2489-77-2(1,3,3-trimethylthiourea)

- 1965304-90-8(2-Methyl-3-phenyl-2H-quinoxaline)

- 886910-45-8(8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione)

- 1804713-75-4(Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylate)

- 2229376-31-0(N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl-N-methylhydroxylamine)

- 476277-37-9(N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide)

- 2171967-28-3(2-{3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentyl}acetic acid)